molecular formula C20H25FINO2 B12758919 HZ9Fup9E8I CAS No. 1187432-35-4

HZ9Fup9E8I

Cat. No.: B12758919
CAS No.: 1187432-35-4
M. Wt: 456.3 g/mol
InChI Key: HOLJKTPTYVYXQS-NWUNOEDWSA-N
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Description

HZ9Fup9E8I, also known as FE-PE2I F-18, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled derivative of PE2I, a compound that binds selectively to the dopamine transporter (DAT). This makes it particularly useful in the study and diagnosis of neurodegenerative disorders such as Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FE-PE2I F-18 involves a nucleophilic substitution reaction where fluorine-18 is introduced into the precursor compound. The process typically includes the following steps :

    Azeotropic Drying: The initial step involves the azeotropic drying of fluorine-18.

    Nucleophilic Fluorination: The dried fluorine-18 is then reacted with a tosylated precursor to form the desired compound.

    Purification and Formulation: The final product is purified using high-performance liquid chromatography (HPLC) and formulated for use.

Industrial Production Methods

Industrial production of FE-PE2I F-18 is carried out using automated synthesis modules such as the Synthera®+ platform or the GE TRACERLab FX2 N synthesis module. These platforms allow for high-yield, GMP-compliant production of the compound, ensuring its sterility and stability .

Chemical Reactions Analysis

Types of Reactions

FE-PE2I F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions

    Reagents: Fluorine-18, tosylated precursor.

    Conditions: Azeotropic drying, nucleophilic fluorination, HPLC purification.

Major Products

The major product of the synthesis is FE-PE2I F-18 itself, which is used as a radioligand for PET imaging.

Scientific Research Applications

FE-PE2I F-18 has several important applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a radiolabeled compound in PET imaging studies.

    Biology: Helps in studying the dopamine transporter function in the brain.

    Medicine: Aids in the diagnosis and monitoring of neurodegenerative disorders such as Parkinson’s disease.

    Industry: Utilized in the production of radiopharmaceuticals for medical imaging.

Mechanism of Action

FE-PE2I F-18 binds selectively to the dopamine transporter (DAT) in the brain. This binding allows for the visualization and quantification of DAT density using PET imaging. The compound undergoes a two-step binding mechanism involving a fast complex formation followed by a slower isomerization of the complex .

Comparison with Similar Compounds

FE-PE2I F-18 is compared with other radiolabeled compounds used for DAT imaging, such as [123I]FP-CIT (DaTscan™) . While both compounds are used for similar purposes, FE-PE2I F-18 offers several advantages:

    Higher Affinity and Selectivity: FE-PE2I F-18 has a higher affinity and selectivity for DAT.

    Better Brain Permeability: It shows excellent brain permeability.

    Favorable Metabolism: The compound has favorable in vivo kinetics and metabolism.

Similar Compounds

  • [123I]FP-CIT (DaTscan™)
  • [11C]PE2I

FE-PE2I F-18 stands out due to its superior imaging properties and reduced radiation burden compared to its counterparts.

Properties

CAS No.

1187432-35-4

Molecular Formula

C20H25FINO2

Molecular Weight

456.3 g/mol

IUPAC Name

2-(18F)fluoranylethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16-,17+,18+,19-/m0/s1/i21-1

InChI Key

HOLJKTPTYVYXQS-NWUNOEDWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCC[18F])N3C/C=C/I

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI

Origin of Product

United States

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